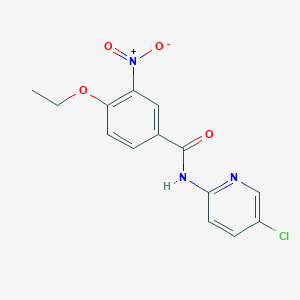

![molecular formula C17H19FN4O B5552716 1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)

1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, closely related to the target compound, has been extensively explored. One method involves a one-pot route for regioselective synthesis via cyclocondensation reaction, followed by formylation using Vilsmeyer-Haack reagent, yielding compounds with significant fluorescence properties, suggesting potential for functional fluorophores (Castillo, Tigreros, & Portilla, 2018). Another approach utilizes allenic nitriles and 3-aminopyrazole in ethanol or dimethylformamide to generate pharmaceutically interesting 5-alkyl-7-aminopyrazolo[1,5-a]pyrimidines (Fomum, Asobo, & Ifeadike, 1984).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's interactions and potential applications. X-ray crystallography studies provide detailed insights into the molecular arrangement, revealing intermolecular hydrogen bonds that play a significant role in the stabilization of the crystal structure (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, yielding compounds with diverse biological activities. For instance, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated anti-inflammatory and antimicrobial properties, suggesting the reactivity and functional versatility of these compounds (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting points, and crystalline structure, is essential for the application of these compounds in various domains. The specific physical properties of "1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol" have not been detailed in the available literature but can be inferred from closely related compounds within the pyrazolo[1,5-a]pyrimidine class.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and fluorescence, of pyrazolo[1,5-a]pyrimidine derivatives highlight their potential for development as functional materials or biological probes. For example, derivatives substituted with different acceptor or donor groups exhibit significant fluorescence intensity and quantum yields, indicating their suitability as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Applications De Recherche Scientifique

Discovery of PDE1 Inhibitors

Research led to the identification of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), targeting cognitive impairment in neurodegenerative and neuropsychiatric diseases. The study involved systematic optimizations, culminating in the development of a clinical candidate with picomolar inhibitory potency for PDE1 and excellent selectivity, showing potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions (Li et al., 2016).

Synthesis of Functional Fluorophores

Another study focused on the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which served as strategic intermediates for creating novel functional fluorophores. These compounds exhibited significant fluorescence intensity and quantum yields, highlighting their utility in detecting biologically or environmentally relevant species (Castillo et al., 2018).

Anti-inflammatory and Antimicrobial Agents

A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated promising anti-inflammatory and antimicrobial activities. One compound, in particular, showed comparable anti-inflammatory activity to Indomethacin, a standard drug, against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Radioligand Imaging with PET

The compound was part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, selective ligands for the translocator protein (18 kDa). This research facilitated the development of a radioligand, [18F]DPA-714, for in vivo imaging using positron emission tomography (PET), aiding the study of neuroinflammation and potential neurological disorder treatments (Dollé et al., 2008).

Pharmaceutical Interest Compounds

Exploration into allenic nitriles reacting with 3-aminopyrazole led to the synthesis of 5-alkyl-7-aminopyrazolo[1,5-a]pyrimidines, of pharmaceutical interest, demonstrating the compound's role in facilitating the development of novel pharmaceuticals (Fomum et al., 1984).

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-10-7-16(22-17(20-10)11(2)12(3)21-22)19-9-15(23)13-5-4-6-14(18)8-13/h4-8,15,19,23H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOROLIZOQOOMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC(C3=CC(=CC=C3)F)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)